molecular formula C8H7Cl3N2O3 B12099649 Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-

Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-

Cat. No.: B12099649
M. Wt: 285.5 g/mol
InChI Key: FUDNIJANTSPNIM-UHFFFAOYSA-N
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Description

Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is a synthetic organic compound characterized by its trichloroacetyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- typically involves the reaction of trichloroacetyl chloride with a substituted pyrrole. The general procedure includes:

    Starting Materials: Trichloroacetyl chloride and 1-ethyl-5-nitro-1H-pyrrole.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or ether, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Catalysts: A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl group using mild reducing agents.

    Substitution: The chlorine atoms in the trichloroacetyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, primary amines, thiols.

Major Products

    Reduction: Ethanone, 2,2-dichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-.

    Substitution: Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-amino-1H-pyrrol-2-yl)-.

Scientific Research Applications

Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive trichloroacetyl group.

    Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- involves its interaction with nucleophilic sites in biological molecules. The trichloroacetyl group can form covalent bonds with amino acids in proteins, potentially altering their function. This reactivity makes it a useful tool in studying protein function and interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)-: Similar structure but with a methyl group instead of an ethyl group.

    Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-amino-1H-pyrrol-2-yl)-: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is unique due to the presence of both the nitro group and the trichloroacetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H7Cl3N2O3

Molecular Weight

285.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(1-ethyl-5-nitropyrrol-2-yl)ethanone

InChI

InChI=1S/C8H7Cl3N2O3/c1-2-12-5(7(14)8(9,10)11)3-4-6(12)13(15)16/h3-4H,2H2,1H3

InChI Key

FUDNIJANTSPNIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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